Product packaging for 2-Naphthalenesulfonic acid,6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]-, monosodium salt(Cat. No.:CAS No. 67786-14-5)

2-Naphthalenesulfonic acid,6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]-, monosodium salt

Cat. No.: B025905
CAS No.: 67786-14-5
M. Wt: 434.3 g/mol
InChI Key: YNNKCKNBHRWWTR-UHFFFAOYSA-N
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Description

Acid Red 337 (CAS 67786-14-6) is a synthetic, water-soluble azo dye appearing as a brilliant red powder. With a molecular formula of C 17 H 11 F 3 N 3 NaO 4 S and a molecular weight of 433.34 g/mol, it is characterized by a single azo group (-N=N-) in its structure . This dye is professionally employed in the textile industry for direct printing and coloring of polyamide, wool, and silk fabrics, where it demonstrates good light fastness . In scientific research, Acid Red 337 serves as a critical model compound in environmental and materials science. It is extensively used to investigate the adsorption and desorption behavior of dyes on various materials, such as mesoporous silica, to develop advanced wastewater treatment technologies . Furthermore, its defined structure makes it an excellent substrate for studying the biodegradation mechanisms of recalcitrant azo dyes by microorganisms like B. megaterium , which can achieve over 90% degradation by cleaving the azo bond . Researchers also utilize Acid Red 337 to evaluate the efficacy of Advanced Oxidation Processes (AOPs), including photo-Fenton and sulfate radical-based systems, for the decolorization and mineralization of hazardous organic pollutants in water . Its mechanism of action in these studies often involves its role as a target molecule for highly reactive oxygen species (e.g., hydroxyl radicals) and sulfate radicals, which attack the dye molecule, leading to decolorization and breakdown into simpler compounds . This product is For Research Use Only. Not intended for diagnostic, therapeutic, or any human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12F3N3NaO4S B025905 2-Naphthalenesulfonic acid,6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]-, monosodium salt CAS No. 67786-14-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

67786-14-5

Molecular Formula

C17H12F3N3NaO4S

Molecular Weight

434.3 g/mol

IUPAC Name

sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C17H12F3N3O4S.Na/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27);

InChI Key

YNNKCKNBHRWWTR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NNC2=C3C(=CC(=CC3=O)S(=O)(=O)[O-])C=CC2=N.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N.[Na]

Synonyms

sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulphonate; 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-2-(trifluoromethyl)phenylazo-, monosodium salt; Aminyl Red E-FRL; Fab Rinyl Red GL; Nylanthrene Red B-NG; Nylosan Red E-2G

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation of Acid Red 337

Advanced Chemical Synthesis Routes for Acid Red 337

The primary synthetic route for Acid Red 337 involves the diazotization of 2-(trifluoromethyl)benzenamine, acting as the diazo component, and the azo coupling reaction with 6-amino-4-hydroxynaphthalene-2-sulfonic acid, the coupling component worlddyevariety.comchemicalbook.com. This method is a standard approach for producing azo dyes jchemrev.comnih.gov.

Diazotization Reaction Mechanisms in Acid Red 337 Precursor Formation

Diazotization is the process of converting a primary aromatic amine into a diazonium salt byjus.com. For Acid Red 337, this involves the diazotization of 2-(trifluoromethyl)benzenamine worlddyevariety.comchemicalbook.com. The reaction typically involves the aromatic amine reacting with nitrous acid in the presence of another acid, usually a strong mineral acid like hydrochloric or sulfuric acid byjus.comnumberanalytics.comchemicalnote.com. Nitrous acid is often generated in situ from sodium nitrite (B80452) and the strong acid due to its instability numberanalytics.comchemicalnote.comchemistrystudent.comjove.com.

Role of Nitrous Acid and Nitrosonium Ion in Diazotization Kinetics

Nitrous acid (HNO2) is a key reagent in the diazotization reaction numberanalytics.com. In an acidic solution, nitrous acid is protonated and subsequently loses water to form the nitrosonium ion (NO+) chemicalnote.comjove.commasterorganicchemistry.com. The nitrosonium ion is a powerful electrophile that reacts with the nucleophilic nitrogen atom of the primary aromatic amine jove.commasterorganicchemistry.com. The mechanism involves the attack of the amine on the nitrosonium ion, followed by a series of proton transfers and elimination of water, ultimately leading to the formation of the diazonium ion byjus.comchemicalnote.commasterorganicchemistry.com. The rate of diazotization can be influenced by the concentration of the amine, nitrous acid, and the acid numberanalytics.com.

Influence of pH on Diazotization Species and Reaction Rate

The pH of the reaction medium significantly influences the species present and the reaction rate in diazotization numberanalytics.comspcmc.ac.in. The reaction requires an acidic medium to proceed effectively numberanalytics.com. At low acidities, nitrosation may occur via the unprotonated form of the amine, with the rate-controlling step being the interaction with the nitrosating agent or the loss of a proton from the protonated nitrosamine (B1359907) if nucleophiles are present cdnsciencepub.com. As acidity increases, protonated nitrous acid and eventually the nitrosonium ion become the effective nitrosating agents spcmc.ac.in. However, increasing acidity also decreases the concentration of the free amine by protonation, which reduces its nucleophilic activity spcmc.ac.in. Therefore, an optimal pH range is necessary for efficient diazotization spcmc.ac.in. Studies on other diazotization reactions indicate that the absorbance, related to product formation, can be maximum and stable within a specific low pH range, such as between 1.0 and 2.0 researchgate.net.

Azo Coupling Mechanisms for Acid Red 337 Formation

The second stage in the synthesis of Acid Red 337 is the azo coupling reaction between the diazonium salt formed from 2-(trifluoromethyl)benzenamine and 6-amino-4-hydroxynaphthalene-2-sulfonic acid worlddyevariety.comchemicalbook.com. Azo coupling is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile and an electron-rich aromatic compound (the coupling component) acts as the nucleophile nih.govwikipedia.orglibretexts.orgjove.com.

Electrophilic Aromatic Substitution in Coupling Reactions

In azo coupling, the aryldiazonium cation attacks an activated carbon atom on the coupling component wikipedia.orgjove.com. This attack results in the formation of a resonance-stabilized carbocation intermediate (a sigma complex) jove.com. The reaction is completed by the deprotonation of this intermediate to restore aromaticity and form the stable azo compound jove.com. The coupling typically occurs at the position para to the activating group on the coupling component; however, if the para position is blocked, coupling can occur at an ortho position wikipedia.orgjove.com.

Steric and Electronic Effects of Substituents on Coupling Efficiency

Both steric and electronic effects of substituents on both the diazonium salt and the coupling component influence the efficiency and regioselectivity of the azo coupling reaction stackexchange.comjetir.orgnih.gov. Electron-donating groups on the coupling component increase the electron density of the aromatic ring, making it more reactive towards the electrophilic diazonium ion nih.govwikipedia.org. Conversely, electron-withdrawing groups on the diazonium salt can enhance its electrophilicity, facilitating the coupling nih.gov. Steric hindrance around the coupling site on the coupling component can impede the approach of the diazonium ion, affecting the reaction rate and favoring coupling at less hindered positions stackexchange.comnih.govresearchgate.net. For example, bulky groups ortho to the coupling position can decrease the reaction rate nih.govresearchgate.net. The position of substituents (ortho, meta, or para) relative to the azo bond or activating groups also plays a role in the efficiency of the coupling nih.gov.

Stoichiometric Optimization and Yield Enhancement Strategies

Stoichiometric control and optimization of reaction parameters are crucial in chemical synthesis to maximize yield, minimize by-product formation, and ensure product purity. For the synthesis of azo dyes like Acid Red 337, optimizing the molar ratios of the diazo component (2-(trifluoromethyl)benzenamine), the coupling component (6-amino-4-hydroxynaphthalene-2-sulfonic acid), and the diazotizing agents (sodium nitrite and acid) is essential. While specific detailed data on the precise stoichiometric ratios optimized for the synthesis of Acid Red 337 are not extensively available in the consulted literature, general principles for azo coupling reactions apply.

Optimizing the amount and type of acid used in the diazotization step can significantly impact the yield of the diazonium salt synhet.comfishersci.fi. Similarly, the ratio of sodium nitrite to the amine is critical for efficient diazotization synhet.com. In the coupling reaction, maintaining the appropriate pH and temperature is vital for controlling the reaction rate and selectivity, thereby influencing the purity and yield of the final azo dye product synhet.com. Side reactions, such as the decomposition of the diazonium salt, can occur if conditions are not carefully controlled, leading to reduced yield and the formation of impurities.

Yield enhancement strategies in azo dye synthesis often involve optimizing reaction time, temperature, pH, reactant concentration, and the order of addition of reagents. While specific quantitative data for Acid Red 337 is limited, studies on the synthesis of other azo dyes highlight the importance of these parameters in achieving high yields. For instance, optimizing temperature and pH in continuous coupling reactions has been shown to enhance dye purity and reaction rate synhet.com.

Process Engineering and Scale-Up Considerations in Acid Red 337 Production

The industrial production of chemical compounds like Acid Red 337 requires careful consideration of process engineering and scale-up to move from laboratory-scale synthesis to large-scale manufacturing efficiently and economically. The choice of reactor system and the precise control of reaction parameters are paramount for ensuring batch consistency, product purity, and high throughput.

Process Engineering and Scale-Up Considerations in Acid Red 337 Production

Continuous Flow Reactor Systems for High-Throughput Synthesis

Continuous flow reactor systems are increasingly employed in the large-scale synthesis of chemicals, including azo dyes, due to their advantages over traditional batch reactors. fishersci.ca For Acid Red 337 production, continuous flow reactors offer precise control over reaction parameters, which is essential for maintaining consistency between production batches and achieving high product purity. fishersci.ca These systems facilitate high-throughput synthesis, allowing for larger quantities of the dye to be produced in a given timeframe compared to batch processes. fishersci.ca

The inherent characteristics of continuous flow, such as excellent heat transfer and mixing capabilities, contribute to better control of exothermic reactions like diazotization and coupling, minimizing the formation of unwanted by-products and improving reaction efficiency.

Control of Reaction Parameters for Batch Consistency and Product Purity

Maintaining strict control over reaction parameters is critical for ensuring batch consistency and product purity in the synthesis of Acid Red 337, regardless of whether a batch or continuous process is used. Key parameters include temperature, pH, reaction time, and reactant concentrations.

In batch synthesis, specific conditions for diazotization involve temperatures of 0-5°C, a pH below 1, and a reaction time of 30-60 minutes, typically yielding 95-98% of the diazonium salt. alfa-chemistry.com The coupling step in batch reactors is usually carried out at 60-80°C, a pH of 4-6, and takes 2-4 hours, resulting in an 85-90% yield of the coupled product. alfa-chemistry.com Temperature control in batch reactors can be moderate, with variations around ±2°C. fishersci.ca

Continuous flow reactors offer enhanced control, particularly in temperature regulation, with variations as low as ±0.5°C. fishersci.ca This tighter control contributes to improved reaction reproducibility and potentially higher purity. The residence time in continuous flow systems for this compound's synthesis is significantly shorter (10-15 minutes) compared to batch reactors (4-6 hours), while achieving higher typical yields (90-95% vs. 80-85%) and purity (97-99% vs. 92-95%). fishersci.ca

The following table summarizes a comparison of typical parameters and outcomes for batch and continuous flow synthesis methods for Acid Red 337 based on available data:

ParameterBatch ReactorContinuous Flow Reactor
Temperature ControlModerate (±2°C)High (±0.5°C)
Residence Time4–6 hours10–15 minutes
Typical Yield80–85%90–95%
Typical Purity92–95%97–99%

Post-synthesis purification methods such as filtration to remove insoluble byproducts, salting out with sodium chloride to precipitate the dye from aqueous solution, and drying (e.g., spray-drying to achieve low moisture content) are also integral to obtaining the final product with desired purity. fishersci.ca

Advanced Analytical Chemistry Techniques for Acid Red 337 Characterization and Quantification

Spectroscopic Analysis of Acid Red 337

Spectroscopic methods exploit the interaction of electromagnetic radiation with the Acid Red 337 molecule to gain structural and quantitative insights.

Ultraviolet-Visible Spectroscopy for Chromophore Analysis and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the analysis of colored compounds like Acid Red 337 due to the presence of a chromophore, primarily the azo group (-N=N-), which absorbs light in the visible region of the spectrum. UV-Vis spectroscopy can be used for both qualitative and quantitative analysis. The maximum absorbance wavelength (λmax) is characteristic of the compound and can be used for identification. For Acid Red 337, the λmax is typically around 505 nm , although one source mentions 510 nm for Acid Red 73 and 502 nm for Acid Red 37 acs.org. Changes in the UV-Vis spectrum, such as shifts in λmax or changes in absorbance intensity, can indicate changes in the chemical structure, such as during degradation processes. acs.org

UV-Vis spectroscopy is also employed for the quantification of Acid Red 337 based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. By measuring the absorbance at the λmax and using a calibration curve prepared with solutions of known concentrations, the concentration of Acid Red 337 in a sample can be determined. acs.org This is a simple and cost-effective method for monitoring dye concentration, for example, in decolorization studies.

Fourier-Transform Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the Acid Red 337 molecule by measuring the absorption of infrared radiation at different wavelengths. Each functional group vibrates at a characteristic frequency, resulting in specific absorption bands in the IR spectrum. nih.gov FTIR analysis can help confirm the presence of key functional groups in Acid Red 337, such as the azo group, sulfonic acid group, amino group, hydroxyl group, and aromatic rings. For azo dyes, characteristic bands related to the azo stretching vibration are typically observed around 1600 cm⁻¹.

FTIR spectroscopy is valuable for the identification of the compound and for assessing structural changes, such as those occurring during degradation or reactions. researchgate.netjwent.net By comparing the FTIR spectrum of a sample to a reference spectrum of pure Acid Red 337, the identity and purity of the compound can be assessed. Changes in the position, intensity, or appearance of new bands in the FTIR spectrum can indicate chemical modifications or the formation of degradation products. researchgate.netspectroscopyonline.com For instance, changes in the amide regions (Amide I and Amide II) in FTIR spectra are used to study structural changes in proteins, which involves characteristic vibrations around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. spectroscopyonline.com While this example is for proteins, the principle of using characteristic vibrational frequencies applies to the analysis of functional groups in Acid Red 337.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete molecular structure of organic compounds. ¹H NMR provides information about the hydrogen atoms in the molecule, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton. ¹⁹F NMR is particularly useful for compounds containing fluorine atoms, such as Acid Red 337, which has a trifluoromethyl group (-CF₃). nih.govontosight.aialfa-chemistry.com

By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, the arrangement of atoms and functional groups in Acid Red 337 can be elucidated. magritek.comuniversiteitleiden.nlnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide additional information about correlations between nuclei, aiding in the assignment of signals and confirmation of the structure. magritek.comuniversiteitleiden.nl NMR is essential for confirming the structure of synthesized Acid Red 337 and for identifying the structure of degradation products or impurities. nih.govnih.gov

Chromatographic Separation and Mass Spectrometric Identification of Acid Red 337

Chromatographic techniques are used to separate Acid Red 337 from other components in a mixture, while mass spectrometry is used to identify the separated compound based on its mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) Method Development for Separation

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely used for the analysis of non-volatile and thermally labile compounds like Acid Red 337. sielc.comsielc.com HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For Acid Red 337, reverse-phase HPLC (RP-HPLC) is commonly employed due to its relatively non-polar nature despite the presence of polar groups like sulfonic acid. sielc.comsielc.com RP-HPLC typically uses a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent. pharmaknowledgeforum.comalwsci.com

Method development in HPLC involves optimizing various parameters to achieve adequate separation, peak shape, and sensitivity. Key parameters include the choice of stationary phase, mobile phase composition, flow rate, temperature, and detection wavelength. derpharmachemica.com For acidic compounds like Acid Red 337, controlling the pH of the mobile phase is crucial in RP-HPLC to ensure consistent retention and peak shape by suppressing ionization. pharmaknowledgeforum.com

Mobile Phase Optimization for Reverse Phase HPLC

Optimization of the mobile phase in RP-HPLC for Acid Red 337 involves selecting the appropriate organic modifier and adjusting its concentration, as well as controlling the pH of the aqueous component. Common organic modifiers include acetonitrile (B52724) and methanol. pharmaknowledgeforum.comalwsci.com The proportion of the organic modifier in the mobile phase affects the retention of the analyte; increasing the organic content typically decreases retention in RP-HPLC.

For acidic compounds, maintaining an acidic pH in the mobile phase is generally recommended in RP-HPLC to suppress the ionization of acidic functional groups, making them less polar and increasing their retention on the non-polar stationary phase. pharmaknowledgeforum.comderpharmachemica.com Buffers such as phosphate (B84403) or acetate (B1210297) buffers are often used to control the pH of the aqueous mobile phase. pharmaknowledgeforum.comalwsci.com The optimal mobile phase composition is determined experimentally by evaluating the separation of Acid Red 337 from other components in the sample under different mobile phase conditions. derpharmachemica.com For Mass Spectrometry (MS) detection, volatile mobile phase components are preferred, and acidic additives like formic acid are often used instead of non-volatile buffers like phosphoric acid. sielc.comsielc.com

Chromatographic data, such as retention time and peak area, are used for both qualitative identification (based on retention time matching with a standard) and quantitative analysis (based on peak area). derpharmachemica.com

Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) to provide definitive identification of Acid Red 337 and its related substances based on their mass-to-charge ratio (m/z). tandfonline.comresearchgate.net LC-MS can identify the molecular ion of Acid Red 337 and provide fragmentation patterns that aid in structural confirmation. nih.govtandfonline.com For example, LC-MS analysis of Acid Red 337 has shown a peak with an m/z ratio of 500.01 at a specific retention time. tandfonline.comresearchgate.net This technique is particularly useful for analyzing complex samples and identifying degradation products. nih.govtandfonline.comresearchgate.net

Scale-Up for Preparative Separations and Impurity Isolation

Preparative separation techniques are crucial for isolating and purifying compounds, including dyes like Acid Red 337, and identifying associated impurities. While specific details on the large-scale preparative separation and impurity isolation specifically for Acid Red 337 are not extensively detailed in the search results, insights can be drawn from studies on similar azo dyes and general preparative chromatography principles.

Preparative chromatography, such as high-speed counter-current chromatography (HSCCC), has been successfully applied to the separation of subsidiary color impurities from other acid dyes like D&C Red No. 33 (Acid Red 33). nih.gov These techniques often involve optimizing solvent systems and flow rates for efficient separation on a larger scale compared to analytical methods. nih.govmdpi.com Scale-up from analytical to preparative chromatography typically requires careful consideration of column size, sample loading capacity, and mobile phase flow rates to maintain resolution and achieve sufficient yield of the target compound or impurities. mdpi.comchromatographyonline.com The retention of the stationary phase is a critical factor in counter-current chromatography scale-up, and methods like reducing the mobile phase flow rate after sample injection can help minimize its loss. mdpi.com

Impurity isolation at a preparative scale allows for subsequent detailed structural characterization of these impurities using techniques like high-resolution mass spectrometry and NMR spectroscopy. nih.gov This is vital for a comprehensive understanding of the composition of Acid Red 337 batches and for quality control purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Fragmentation and Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used for the analysis of complex mixtures, including the identification of dyes and their degradation products. LC-MS separates components in a mixture based on their physical and chemical properties using liquid chromatography and then identifies them based on their mass-to-charge ratio and fragmentation patterns using mass spectrometry.

LC-MS has been effectively employed to study the biodegradation of Acid Red 337 by bacterial strains such as Acinetobacter radioresistens and Bacillus megaterium. tandfonline.comresearchgate.netresearchgate.net Analysis of samples taken at different time points during biodegradation using LC-MS allows researchers to track the disappearance of the parent dye and the appearance of intermediate and final degradation products. tandfonline.comresearchgate.net

Studies using LC-MS have shown that the degradation of Acid Red 337 can involve the reductive cleavage of the azo bond (–N=N–). For instance, in the biodegradation of Acid Red 37 (a related acid red dye), LC-MS analysis identified degradation products such as 1-{3-amino-5-[(aminoxy)sulfonyl]phenyl}ethanol and 7,8-diamino-3[(aminoxy)sulfonyl]naphthalene-1-ol. sciepub.com Similarly, LC-MS analysis of Acid Red 337 degradation by Bacillus megaterium indicated the breakdown into small aliphatic compounds and CO₂. tandfonline.comresearchgate.netresearchgate.net

LC-MS provides valuable information on the molecular weight of the parent compound and its fragments, which aids in elucidating the degradation pathways. uga.edu By analyzing the mass spectra and fragmentation patterns, the structures of unknown degradation products can be proposed. uga.edu For Acid Red 337, LC-MS chromatograms at different stages of degradation show changes in peak intensity corresponding to the parent dye and the emergence of new peaks representing degradation products. tandfonline.comresearchgate.netresearchgate.net For example, the LC-MS chromatogram of Acid Red 337 at time zero shows a peak at a specific retention time with an m/z ratio corresponding to the parent dye. tandfonline.comresearchgate.net After biodegradation, new peaks with different retention times and m/z ratios appear, indicative of the degradation products. tandfonline.comresearchgate.net

Mechanistic Investigations of Acid Red 337 Adsorption and Sorption Phenomena

Adsorption Thermodynamics and Kinetics of Acid Red 337 on Diverse Substrates

Adsorption thermodynamics and kinetics provide insights into the feasibility, spontaneity, and rate of the adsorption process. These parameters are typically determined by fitting experimental data to various established models.

Equilibrium Isotherm Modeling (Langmuir, Freundlich, Redlich–Peterson, Dubinin–Radushkevich)

Equilibrium isotherm models describe the relationship between the amount of dye adsorbed onto the solid phase and the concentration of the dye remaining in the liquid phase at equilibrium. Several models are commonly used to analyze the adsorption equilibrium of dyes like Acid Red 337 scielo.brcapes.gov.brmdpi.com.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. It is often used to determine the maximum adsorption capacity of an adsorbent scielo.brajol.info. Studies on the adsorption of Acid Red 337 onto amphoteric chitosan (B1678972)/gelatin composite microspheres (CGMSs) have shown that the Langmuir model can describe the adsorption equilibrium, yielding a high maximum dye uptake capacity of 748.50 mg/g for CGMSs iwaponline.com. The Langmuir model has also been found to be suitable for describing the adsorption of Acid Red 337 on Enteromorpha prolifera, with a reported monolayer coverage capacity of 210.9 mg/g researchgate.net.

Freundlich Isotherm: This empirical model describes multilayer adsorption on heterogeneous surfaces. It is characterized by constants related to adsorption capacity and intensity scielo.brajol.info. The Freundlich model has also been applied to Acid Red 337 adsorption studies iwaponline.comresearchgate.net.

Redlich–Peterson Isotherm: This is a three-parameter model that combines features of both Langmuir and Freundlich isotherms, making it suitable for both homogeneous and heterogeneous systems scielo.brmdpi.com. Some studies indicate that the Redlich-Peterson model can provide a better fit to experimental data for dye adsorption compared to other models mdpi.comresearchgate.netrsc.org.

Dubinin–Radushkevich (D–R) Isotherm: This model is often used to determine the apparent adsorption energy and differentiate between physical and chemical adsorption processes. The mean free energy of adsorption obtained from this model can indicate the nature of the adsorption scielo.brmdpi.comajol.info.

Research findings on the application of these models to Acid Red 337 adsorption on different adsorbents provide valuable data on the adsorption capacity and the nature of the interaction. For instance, the high Langmuir capacity reported for CGMSs suggests a strong affinity and binding capacity of this material for Acid Red 337 iwaponline.com.

Here is an example of how adsorption isotherm data might be presented:

AdsorbentModelParameter (Example)Value (Example)R² (Example)Reference
Amphoteric chitosan/gelatin microspheresLangmuirqm (mg/g)748.50- iwaponline.com
Enteromorpha proliferaLangmuirqm (mg/g)210.9- researchgate.net
Amphoteric chitosan/gelatin microspheresFreundlichKF-- iwaponline.com
Enteromorpha proliferaFreundlichKF-- researchgate.net
Amphoteric chitosan/gelatin microspheresDubinin–RadushkevichE (kJ/mol)-- iwaponline.com
Enteromorpha proliferaRedlich–Peterson--- researchgate.net

Kinetic Modeling of Adsorption Rates (Pseudo-First-Order, Pseudo-Second-Order, Intraparticle Diffusion)

Kinetic models are used to study the rate of the adsorption process and identify the rate-limiting step. Commonly applied models include pseudo-first-order, pseudo-second-order, and intraparticle diffusion models deswater.comasianpubs.orgbioline.org.br.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the concentration of the solute in the solution deswater.comasianpubs.org.

Pseudo-Second-Order Model: This model assumes that the rate of adsorption is proportional to the square of the concentration of the solute in the solution or the number of available adsorption sites deswater.comasianpubs.org. Studies on the adsorption of Acid Red 337 onto CGMSs have shown that the pseudo-second-order model provides a good fit to the experimental data, suggesting that chemisorption may be the rate-limiting step iwaponline.com. Similarly, the biosorption of Acid Red 337 on Enteromorpha prolifera has been analyzed using this model researchgate.net.

Analysis of kinetic data using these models provides rate constants and information about the adsorption mechanism. For instance, a good fit to the pseudo-second-order model often suggests that chemical interactions play a significant role in the adsorption process iwaponline.comasianpubs.org.

Here is an example of how kinetic data might be presented:

AdsorbentModelParameter (Example)Value (Example)R² (Example)Reference
Amphoteric chitosan/gelatin microspheresPseudo-Second-Orderk2 (g/mg·min)-- iwaponline.com
Enteromorpha proliferaPseudo-Second-Orderk2 (g/mg·min)-- researchgate.net
Amphoteric chitosan/gelatin microspheresIntraparticle Diffusionkid-- iwaponline.com
Enteromorpha proliferaIntraparticle Diffusion--- researchgate.net

Thermodynamic Parameter Derivation (ΔG°, ΔH°, ΔS°, Ea) for Spontaneity and Energy Changes

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), entropy (ΔS°), and activation energy (Ea), are crucial for understanding the spontaneity, energy changes, and feasibility of the adsorption process scirp.orgjmaterenvironsci.com. These parameters are typically calculated from adsorption experiments conducted at different temperatures scirp.org.

Gibbs Free Energy Change (ΔG°): A negative ΔG° value indicates a spontaneous adsorption process, while a positive value suggests a non-spontaneous process scirp.org. Studies on Acid Red 337 adsorption onto CGMSs have reported negative ΔG° values, indicating that the process is spontaneous iwaponline.com.

Enthalpy Change (ΔH°): This parameter provides information about the exothermic (negative ΔH°) or endothermic (positive ΔH°) nature of the adsorption. An endothermic process is favored at higher temperatures jmaterenvironsci.com. For the adsorption of Acid Red 337 onto CGMSs, a positive ΔH° has been observed, suggesting an endothermic process iwaponline.com.

Entropy Change (ΔS°): This parameter reflects the degree of randomness or disorder at the solid-solution interface during adsorption. A positive ΔS° indicates increased randomness, while a negative value suggests decreased randomness jmaterenvironsci.com. The adsorption of Acid Red 337 onto CGMSs has been associated with a positive ΔS° iwaponline.com.

Activation Energy (Ea): The activation energy provides insight into the energy barrier that must be overcome for adsorption to occur. It can help distinguish between physical adsorption (low Ea) and chemical adsorption (higher Ea) ajol.infoscirp.org.

The derivation of these thermodynamic parameters helps to elucidate the driving forces behind the adsorption of Acid Red 337 and how temperature influences the process.

Here is an example of how thermodynamic data might be presented:

AdsorbentTemperature (K)ΔG° (kJ/mol) (Example)ΔH° (kJ/mol) (Example)ΔS° (J/mol·K) (Example)Ea (kJ/mol) (Example)Reference
Amphoteric chitosan/gelatin microspheres-NegativePositivePositive- iwaponline.com
Enteromorpha prolifera-----19.87 researchgate.net

Surface Interactions and Binding Mechanisms

The interaction between Acid Red 337 molecules and the adsorbent surface is governed by various forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions are influenced by the chemical structure of the dye and the surface properties of the adsorbent.

Electrostatic Interactions in pH-Dependent Adsorption

Electrostatic interactions play a significant role in the adsorption of charged dye molecules like Acid Red 337, which is an anionic dye due to the presence of a sulfonate group ontosight.aialfa-chemistry.com. The pH of the solution is a critical factor influencing these interactions as it affects the surface charge of the adsorbent and the ionization state of the dye molecule iwaponline.comresearchgate.netdergipark.org.tr.

At low pH values, the surface of many adsorbents, particularly those with amino or hydroxyl groups, tends to be positively charged due to protonation iwaponline.comdergipark.org.tr. This positive charge facilitates the electrostatic attraction of the anionic Acid Red 337 molecules, leading to higher adsorption capacities alfa-chemistry.comiwaponline.comresearchgate.net. As the pH increases, the positive charge on the adsorbent surface decreases, and eventually, the surface may become negatively charged due to deprotonation iwaponline.comdergipark.org.tr. This change in surface charge leads to increased electrostatic repulsion between the negatively charged adsorbent surface and the anionic dye molecules, resulting in a decrease in adsorption capacity iwaponline.comresearchgate.net.

Studies on the adsorption of Acid Red 337 onto CGMSs demonstrate this pH dependency, with adsorption capacity significantly decreasing as the pH increases from acidic to alkaline conditions iwaponline.com. Similarly, the adsorption of Acid Red 337 onto mesoporous silica (B1680970) is favored at acidic pH, suggesting an electrostatic adsorption mechanism alfa-chemistry.com.

Hydrogen Bonding and Hydrophobic Interactions at Material Interfaces

In addition to electrostatic interactions, hydrogen bonding and hydrophobic interactions can also contribute to the adsorption of Acid Red 337 on various materials iwaponline.commdpi.commsrjournal.com.

Hydrogen Bonding: Acid Red 337 contains functional groups such as hydroxyl (-OH), amino (-NH₂), and azo (-N=N-) groups, as well as oxygen and nitrogen atoms within its structure, which can act as hydrogen bond donors or acceptors ontosight.aialfa-chemistry.com. Adsorbents with complementary functional groups, such as hydroxyl or amino groups on the surface, can form hydrogen bonds with the dye molecules mdpi.commsrjournal.com. Evidence for hydrogen bonding in the adsorption of Acid Red 337 onto mesoporous silica has been reported, involving interactions between the dye and the surface of the silica material alfa-chemistry.com.

Hydrophobic Interactions: The chemical structure of Acid Red 337 also includes hydrophobic regions, such as the naphthalene (B1677914) ring system and the trifluoromethylphenyl group ontosight.ai. On adsorbent surfaces with hydrophobic patches, these regions of the dye molecule can interact through hydrophobic forces, which arise from the tendency of nonpolar substances to minimize contact with water msrjournal.comscirp.org. While electrostatic interactions are often dominant for ionic dyes, hydrophobic interactions can play a supplementary role, particularly at higher dye concentrations or on adsorbents with mixed surface properties researchgate.netscirp.org.

Chemisorption vs. Physisorption Mechanisms

Adsorption mechanisms can be classified as either physisorption or chemisorption, depending on the nature of the forces involved in the interaction between the adsorbate (Acid Red 337) and the adsorbent material frontiersin.orgmdpi.com. Physisorption is characterized by weak, non-specific interactions, primarily Van der Waals forces, and is generally a reversible process that does not require significant activation energy frontiersin.orgmdpi.com. Chemisorption, in contrast, involves the formation of chemical bonds between the adsorbate and the adsorbent surface, making it a more specific and often irreversible process that may require activation energy frontiersin.orgmdpi.com.

Studies investigating the adsorption of Acid Red 337 on various materials provide insights into the dominant mechanisms at play. For instance, research on the adsorption of Acid Red 337 onto amphoteric chitosan/gelatin composite microspheres suggests that the process is presumably a chemisorption, based on kinetic studies that fitted well with the pseudo-second-order equation iwaponline.com. This indicates that chemical interactions, likely involving functional groups on the composite microspheres and the dye molecules, play a significant role in the adsorption process iwaponline.com.

In the case of mesoporous silica adsorbents, the mechanism of Acid Red 337 adsorption appears to be primarily electrostatic at acidic pH, where the dye exists in a cationic form, favoring interaction with negatively charged sites on the silica surface alfa-chemistry.com. At increasing pH values, the dye changes to an ionic form, and interactions might involve hydrogen bonding between atoms in the dye (nitrogen, fluorine, oxygen, sulfur) and the silica surface alfa-chemistry.com. This suggests a combination of electrostatic and potentially other interactions depending on the pH conditions.

The specific mechanism (chemisorption or physisorption, or a combination) is highly dependent on the chemical properties of both the adsorbent material and the Acid Red 337 molecule, as well as environmental factors such as pH and temperature frontiersin.orgmdpi.comiwaponline.comresearchgate.net.

Novel Adsorbent Material Development and Performance Evaluation

The development of novel adsorbent materials is a key area of research for the effective removal of Acid Red 337 from wastewater. Various materials have been explored for their adsorption capabilities, focusing on enhancing capacity, kinetics, and reusability.

Mesoporous Silica Materials for Acid Red 337 Remediation

Mesoporous silica (MS) materials have been investigated as adsorbents for Acid Red 337 removal alfa-chemistry.comnih.gov. These materials are characterized by their large surface area and tunable pore size, which can facilitate the adsorption of dye molecules mdpi.com. Studies have shown that mesoporous silica synthesized from natural clay can effectively remove Acid Red 337 from aqueous solutions and real textile effluent alfa-chemistry.comnih.gov.

Research using mesoporous silica synthesized from natural local kaolin (B608303) demonstrated good discoloration efficiency for Acid Red 337 nih.gov. Experiments with real textile wastewater showed that using 1 g of MS per liter of wastewater eliminated significant percentages of color, total organic carbon (TOC), and chemical oxygen demand (COD) alfa-chemistry.comnih.gov. Specifically, removals of 39% color, 40% TOC, and 31.5% COD were observed alfa-chemistry.comnih.gov. The adsorption capacity of MS for Acid Red 337 is influenced by pH, with acidic conditions favoring adsorption due to electrostatic interactions alfa-chemistry.com.

Amphoteric Chitosan/Gelatin Composite Microspheres as Adsorbents

Amphoteric chitosan/gelatin composite microspheres (CGMSs) have been studied as effective adsorbents for Acid Red 337 removal from wastewater iwaponline.com. These composite microspheres combine the favorable properties of both chitosan and gelatin, including the presence of amino and hydroxyl groups in chitosan that can interact with dye molecules nih.govfrontiersin.org.

Studies on CGMSs have shown high Acid Red 337 uptake capacities. According to the Langmuir model, CGMS adsorbents exhibited uptake capacities of up to 748.50 mg/g iwaponline.com. The adsorption process was found to be highly dependent on pH, with a sharp decrease in adsorption capacity as the pH increased from 3 to 7 iwaponline.com. At pH 3, the adsorption capacity was reported as 646.23 mg/g, which significantly reduced to 94.53 mg/g at pH 7 iwaponline.com. This pH dependency highlights the role of electrostatic interactions between the negatively charged Acid Red 337 dye and the surface charge of the composite microspheres iwaponline.com. Kinetic studies suggested that the adsorption process followed a pseudo-second-order model, indicative of a chemisorption mechanism iwaponline.com.

Modified Biomass (e.g., Aspergillus oryzae, Enteromorpha prolifera) for Biosorption

Biomass materials, particularly modified forms, have emerged as promising biosorbents for Acid Red 337. The use of modified biomass offers a potentially cost-effective and environmentally friendly approach to dye removal mdpi.com.

Studies have investigated the biosorption of Acid Red 337 using modified nonviable Aspergillus oryzae biomass nih.gov. Modification with cetyldimethylethyl ammonium (B1175870) bromide (CDAB) significantly enhanced the biosorption capacity of Aspergillus oryzae for Acid Red 337 nih.gov. The biosorption capacity of CDAB-modified biosorbent reached 280.39 mg/g for Acid Red 337 in single dye systems, which was 1.66 times higher than that of the unmodified biosorbent nih.gov. Kinetic analysis of the biosorption process indicated that intraparticle diffusion was a limiting step nih.gov.

Another biomass material explored for Acid Red 337 biosorption is Enteromorpha prolifera researchgate.netpjoes.comscilit.com. This marine algae has shown potential for removing dyes from industrial effluents pjoes.com. Biosorption studies using Enteromorpha prolifera for Acid Red 337 demonstrated a monolayer coverage capacity of 210.9 mg/g according to the Langmuir model researchgate.net. The biosorption data fitted well with the Redlich–Peterson model researchgate.net. Both surface adsorption and intraparticle diffusion were found to contribute to the actual adsorption process researchgate.net. Thermodynamic studies indicated that the biosorption of Acid Red 337 on E. prolifera was an exothermic process researchgate.net. The initial pH of the solution also plays a significant role in the biosorption capacity of E. prolifera pjoes.com.

Pillared Clays (B1170129) and other Inorganic Composites as Adsorbents

Pillared clays and other inorganic composites have been explored for their potential in adsorbing acid dyes, including Acid Red 337 ub.roresearchgate.netekb.eg. Pillared interlayer clays (PILCs) are a class of materials derived from layered clays where the interlayer space is expanded and stabilized by inorganic pillars, creating a porous structure that can accommodate adsorbate molecules ub.roekb.eg.

Studies on the adsorption capacity of pillared smectites for Acid Red 337 and other acid dyes have been conducted ub.ro. Three types of pillared smectites were obtained using AlCl₃, FeCl₃, and Fe₂(SO₄)₃ ub.ro. The adsorption capacity of these pillared clays for Acid Red 337 was determined at pH 5.5 ub.ro. The adsorbents' efficiency in removing the tested dyes decreased in the order: Sm-PAC (Al-pillared) > Sm-PFC (FeCl₃-pillared) > Sm-PFS (Fe₂(SO₄)₃-pillared) ub.ro. The adsorption capacity for Acid Red 337 was found to be lower compared to other tested dyes like Acid Yellow 166 ub.ro. The minimal uptake for Acid Red 337 was reported as 28.35 mg/g on Sm-PFS ub.ro. The S-shaped experimental adsorption isotherms observed for these materials confirmed their mesoporous solid behavior ub.ro. The effectiveness of pillared smectites as adsorbents for acid azo dyes depends on both the structure of the adsorbent and the specific dye ub.ro.

Inorganic composites involving clays have also shown potential for dye removal ekb.egopenscienceonline.com. While specific detailed studies on Acid Red 337 adsorption by a wide range of "other inorganic composites" were not extensively found, research on clay-based composites for dye removal in general suggests that modifying clays with metals, metal oxides, or other inorganic species can enhance their adsorption properties mdpi.comekb.eg. For instance, porous clay heterostructures and modified bentonite (B74815) have been investigated for the removal of various dyes researchgate.netopenscienceonline.com.

Biochemical and Chemical Degradation Pathways of Acid Red 337

Microbial Biodegradation of Acid Red 337

Microbial biodegradation is considered an efficient and environmentally friendly approach for treating textile dye wastewater. researchgate.nettandfonline.comthepab.org This process relies on the metabolic capabilities of microorganisms to break down dye molecules.

Isolation and Characterization of Dye-Degrading Microbial Strains (e.g., Bacillus megaterium, Pseudomonas spp.)

Several bacterial strains capable of degrading and decolorizing Acid Red 337 have been isolated from textile wastewater effluents. Bacillus megaterium KY848339.1 is one such strain that has demonstrated significant decolorization ability for Acid Red 337. alfa-chemistry.comalfa-chemistry.comresearchgate.nettandfonline.comscione.com Pseudomonas spp. have also been identified as dye-degrading bacteria, with studies focusing on optimizing parameters for their decolorization activity on acid red dyes. sciepub.comamhsr.org Indigenous microorganisms isolated from contaminated sites are particularly promising as they have adapted to survive in such adverse conditions. thepab.orgresearchgate.net

Enzymatic Mechanisms of Azo Bond Cleavage (e.g., Azoreductase Activity)

The microbial degradation of azo dyes like Acid Red 337 primarily involves the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. tandfonline.comthepab.orgsciepub.com This cleavage is often catalyzed by enzymes, particularly azoreductases. frontiersin.orgthepab.orgsciepub.comnih.gov Azoreductases facilitate the reduction of the azo bond in the presence of electron donors such as NADH, NADPH, or FADH₂. frontiersin.orgresearchgate.net This enzymatic activity leads to the formation of colorless aromatic amines. thepab.orgsciepub.com

Identification and Fate of Intermediate Degradation Products (e.g., Aromatic Amines, Aliphatic Compounds, Methyl Propionate, Acetic Acid)

The cleavage of the azo bond in Acid Red 337 results in the formation of intermediate degradation products. Studies on the biodegradation of Acid Red 337 by Bacillus megaterium have identified intermediate products such as 2-Trifluoromethyl-5-{(aminoxy)phenyl} and 7,8-diamino-3-{(aminoxy)sodium sulfonyl)naphthalene}-1-ol. alfa-chemistry.comalfa-chemistry.comtandfonline.com These initial aromatic amine products can be further degraded under aerobic conditions. Subsequent degradation of these intermediates by B. megaterium has been shown to yield smaller aliphatic compounds, including methyl propionate, methyl formate, and acetic acid. alfa-chemistry.comalfa-chemistry.comtandfonline.comresearchgate.net

Complete Mineralization Pathways to Carbon Dioxide

Ideally, the biodegradation process leads to the complete mineralization of the dye, converting it into simple inorganic compounds such as carbon dioxide, water, and inorganic salts. alfa-chemistry.comalfa-chemistry.comresearchgate.nettandfonline.comthepab.org Research on Bacillus megaterium degradation of Acid Red 337 has indicated that the intermediate by-products, such as methyl propionate, methyl formate, and acetic acid, are ultimately converted to carbon dioxide. alfa-chemistry.comalfa-chemistry.comtandfonline.comresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) analysis has provided evidence for the complete degradation of Acid Red 337 by B. megaterium into small aliphatic compounds and CO₂. alfa-chemistry.comresearchgate.nettandfonline.comresearchgate.net

Optimization of Biodegradation Conditions (pH, Temperature, Inoculum Size, Dye Concentration)

Optimizing the environmental conditions is crucial for achieving the highest decolorization and degradation efficiency of Acid Red 337 by microbial strains. Factors such as inoculum size, dye concentration, solution pH, and incubation temperature significantly influence the biodegradation process. tandfonline.comscione.comsciepub.com

Studies with Bacillus megaterium KY848339.1 have shown optimal conditions for Acid Red 337 removal. A decolorization efficiency of 91% was achieved within 24 hours with an initial dye concentration of 500 mg/L, using a bacterial inoculum size of 10% (wt./v), a solution pH of 7, and an incubation temperature of 30°C. alfa-chemistry.comalfa-chemistry.comresearchgate.nettandfonline.comscione.comresearchgate.net Higher dye concentrations (e.g., 1000 mg/L) can lead to a significant decrease in decolorization efficiency. nih.gov The optimal pH range for decolorization by Acinetobacter radioresistens was found to be between 6 and 8, with a decrease in efficiency at lower or higher pH values. Similarly, Pseudomonas sp. has shown optimal decolorization at specific pH and temperature ranges. researchgate.netmdpi.com

Here is a table summarizing some optimal conditions for Acid Red 337 biodegradation by Bacillus megaterium:

ParameterOptimal ValueDecolorization EfficiencyTimeSource
Dye Concentration500 mg/L91%24 h alfa-chemistry.comalfa-chemistry.comresearchgate.nettandfonline.com
Inoculum Size10% (wt./v)91%24 h alfa-chemistry.comalfa-chemistry.comresearchgate.nettandfonline.com
Solution pH791%24 h alfa-chemistry.comalfa-chemistry.comresearchgate.nettandfonline.com
Incubation Temperature30°C91%24 h alfa-chemistry.comalfa-chemistry.comresearchgate.nettandfonline.comresearchgate.netresearchgate.net
Dye Concentration500 mg/L (Maximum capability)85%24 h tandfonline.com
Dye Concentration1000 mg/L22%24 h tandfonline.comnih.gov

Advanced Oxidation Processes for Acid Red 337 Degradation

Advanced Oxidation Processes (AOPs) are chemical treatment techniques that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to degrade organic pollutants in water and wastewater. researchgate.netomu.edu.trijcce.ac.ir These radicals are strong oxidants capable of breaking down complex chemical structures like those found in azo dyes. researchgate.netijcce.ac.ir

Various AOPs, including ozonation, photocatalytic degradation, Fenton's reagent (H₂O₂/Fe²⁺), photo-Fenton, electro-Fenton, wet air oxidation, and UV/chlorine processes, can be employed for the degradation of organic pollutants at ambient temperatures and pressures. ijcce.ac.ir Combinations of AOPs can also be used to enhance the removal efficiency of dyes from water. ijcce.ac.ir

Studies have investigated the removal efficiency of Acid Red 337 dye using AOPs based on hydroxyl and sulfate radicals. researchgate.netomu.edu.tr Electrochemical treatment has also shown success in removing Acid Red 337 from solution, with the degradation likely occurring through the reduction of the azo linkage at the cathode. tandfonline.com The addition of sodium meta-bisulfite to electrochemical systems has been shown to enhance the removal of Acid Red 337, potentially due to the formation of dithionite (B78146) and/or sulfoxylate (B1233899) radical anions that facilitate azo linkage cleavage. tandfonline.com

Here is a table summarizing some aspects of AOPs for dye degradation:

Process TypeKey Reactive Species GeneratedExamples
Advanced Oxidation Processes (AOPs)•OH, SO₄•⁻Ozonation, Photocatalysis, Fenton, Electro-Fenton, UV/Chlorine
Sulfate Radical-based AOPs (SR-AOPs)SO₄•⁻Activation of peroxymonosulfate (B1194676) (PMS)
Electrochemical TreatmentReduction at cathodeAzo linkage cleavage

Electrochemical Degradation Mechanisms and Efficiency Enhancement

Electrochemical treatment has demonstrated success in removing acid dyes, including Acid Red 337, from solution. Studies utilizing a laboratory-scale iron electrode system have shown its ability to decolorize AR337 solutions. tandfonline.com

Role of Sodium Meta-Bisulfite in Azo Linkage Cleavage

The addition of sodium meta-bisulfite to electrochemical systems has been shown to enhance the removal of Acid Red 337. tandfonline.com It is hypothesized that dithionite and/or sulfoxylate radical anions, potentially formed during the reduction of bisulfite, are responsible for a more efficient cleavage of the azo linkage in Acid Red 337, leading to further degradation. tandfonline.com

Ozonation and Fenton's Process for Decolorization and Chemical Oxygen Demand Reduction

Ozonation and Fenton's process are advanced oxidation processes investigated for the decolorization and reduction of chemical oxygen demand (COD) in textile wastewater containing dyes like Acid Red 337. researchgate.net

Studies have explored the influence of operational parameters such as ozone dose and pH on the efficiency of ozonation for color and COD removal from wastewater containing Acid Red 337. Increasing the ozone dose has been shown to increase the rate constants and removal efficiencies for both color and COD. researchgate.net While ozonation can achieve high color removal efficiencies (60-91%), the COD removal efficiencies at 30 minutes of ozonation time have been observed to be more limited, ranging between 9-17%. researchgate.net pH did not significantly affect color and COD removal from wastewater by ozonation in one study. researchgate.net

Fenton's oxidation, which involves the catalytic reaction between ferrous or ferric ions and hydrogen peroxide under acidic conditions, generates hydroxyl radicals effective in reducing the organic load and toxicity of wastewater. deswater.com Research on Fenton oxidation for treating Acid Red 337 and other dyes has investigated the effects of pH, temperature, and the dosage of ferrous sulfate and hydrogen peroxide. researchgate.net Up to 99% color removal and 82% COD removal have been reported using Fenton's oxidation. researchgate.net The efficiency of Fenton's oxidation is greatly affected by pH, while temperature did not significantly impact color removal in one study. researchgate.net Increasing the dosage of both hydrogen peroxide and ferrous sulfate has been shown to enhance the removal efficiencies of color and COD. researchgate.net Suitable ratios of Fe(II)/H₂O₂ have been found to be between 0.5 and 0.83. researchgate.net

Coagulation-Flocculation Processes (e.g., Aluminum Sulfate)

Coagulation-flocculation processes are widely used in water and wastewater treatment for the removal of suspended solids and other pollutants. Aluminum sulfate is a common aluminum-based coagulant used in these processes. epa.gov While the search results mention the use of aluminum sulfate as a coagulant in water treatment epa.gov, specific detailed research findings on the coagulation-flocculation of Acid Red 337 using aluminum sulfate were not prominently featured. However, aluminum sulfate is a water-soluble aluminum salt commonly employed as a coagulant due to its low cost and availability. epa.gov

Intercalation Chemistry for Enhanced Photostability and Degradation Control

Intercalation chemistry involves the insertion of molecules or ions into the layered structure of host materials. This approach has been explored to improve the properties of organic dyes, including their photostability.

Co-intercalation with UV Absorbents in Layered Double Hydroxides

Organic-inorganic hybrid pigments with enhanced thermo- and photostability have been prepared by co-intercalating Acid Red 337 and a UV absorbent (BP-4) into the interlayer of ZnAl layered double hydroxides (LDHs) using a coprecipitation method. nih.govacs.org Characterization of the resulting compounds has been performed using techniques such as X-ray diffraction, Fourier transform infrared spectroscopy, scanning electron microscopy, thermogravimetric-differential thermogravimetric-differential thermal analysis, and UV-visible spectroscopy. nih.govacs.org

The results of these studies indicate the successful co-intercalation of AR337 and BP-4 into the interlayer region of LDHs. nih.govacs.org This process involves host-guest interactions between the LDH layers and the guest anions of AR337 and BP-4, as well as guest-guest interactions between AR337 and BP-4. nih.govacs.org Intercalation can improve the thermostability of AR337 due to the protective effect of the LDH layers. nih.govacs.org Furthermore, the co-intercalation of AR337 and BP-4 not only significantly enhances the photostability of AR337 but also influences the color of the resulting hybrid pigment. nih.govacs.org Compared to a physical mixture, the intercalated compound (MLDH-100) showed smaller color difference (ΔE) values after irradiation, indicating superior photostability. acs.org The improvement in photostability is attributed to the protective effects of the LDH host layers. acs.org

Here is a table summarizing some of the degradation and removal efficiencies discussed:

MethodTarget CompoundParameter MeasuredEfficiency (%)ConditionsSource
OzonationAcid Red 337Color Removal60-9130 minutes ozonation time researchgate.net
OzonationAcid Red 337COD Removal9-1730 minutes ozonation time researchgate.net
Fenton's OxidationAcid Red 337Color RemovalUp to 99Optimized conditions (pH, Fe(II)/H₂O₂ ratio) researchgate.net
Fenton's OxidationAcid Red 337COD RemovalUp to 82Optimized conditions (pH, Fe(II)/H₂O₂ ratio) researchgate.net
Electrochemical PeroxidationWastewater dyesColor Removal100pH 3, 1 A, 0.033 M H₂O₂, 40 minutes iapchem.org
Electrochemical PeroxidationWastewater dyesCOD Removal83pH 3, 1 A, 0.033 M H₂O₂, 40 minutes iapchem.org

Note: The electrochemical peroxidation data is for general wastewater dyes, not specifically Acid Red 337, but illustrates the potential of the method.

Host-Guest and Guest-Guest Interactions in Interlayer Regions

The study of host-guest and guest-guest interactions in interlayer regions, particularly within layered materials like layered double hydroxides (LDHs) and clays (B1170129), has been explored in the context of incorporating and stabilizing organic molecules, including dyes such as Acid Red 337 nih.govresearchgate.netub.ro.

Layered double hydroxides can act as host materials, with their interlayer regions capable of accommodating guest anions nih.govresearchgate.net. Research has demonstrated the successful co-intercalation of Acid Red 337 (AR337) and a UV absorbent (BP-4) into the interlayer space of ZnAl layered double hydroxides through methods like coprecipitation nih.govresearchgate.net. This intercalation process involves host-guest interactions between the LDH layers (host) and the dye and UV absorbent anions (guests) nih.govresearchgate.net. Furthermore, guest-guest interactions can occur between the co-intercalated molecules within the interlayer region nih.govresearchgate.net.

The intercalation of Acid Red 337 into layered double hydroxides has been shown to enhance its thermostability, attributed to the protective effect of the LDH layers nih.govresearchgate.net. Co-intercalation with a UV absorbent can also significantly improve the photostability of Acid Red 337 nih.gov. Characterization techniques such as X-ray diffraction (XRD), Fourier transform infrared (FT-IR) spectroscopy, and UV-visible spectroscopy are used to confirm the successful intercalation and study the interactions within the interlayer space nih.govresearchgate.net.

Clay minerals, specifically smectites, with their expandable lamellar structures, are also amenable to intercalation reactions of the "host-guest" type ub.rodergipark.org.tr. In these interactions, different "guest" reactants are inserted into the interlayer region of the "host" mineral while preserving the layered structure ub.ro. Pillared clays (PILCs), formed by the intercalation of metal polyoxycations followed by calcination, are an example of such materials where stable oxide pillars permanently prop open the interlayer space, making them effective adsorbents ub.ro. Adsorption of acid dyes, including Acid Red 337, onto pillared smectites involves interactions between the mineral and the dye, as well as dye-dye interactions within the adsorbed phase ub.ro. Electrostatic interactions between the substrate and the dye, alongside hydrophobic dye-dye interactions, contribute to the adsorption process ub.ro.

The host-guest and guest-guest interactions within the interlayer regions of layered materials like LDHs and clays are crucial for applications such as the development of organic-inorganic hybrid pigments with enhanced stability and the adsorption-based removal of dyes from wastewater nih.govresearchgate.netub.ro.

Material TypeHostGuest(s)Interaction TypesObserved Effect(s)Reference
Layered Double HydroxidesLDH layersAcid Red 337 anions, BP-4 anionsHost-guest, Guest-guestEnhanced thermostability, Enhanced photostability nih.govresearchgate.net
Clay Minerals (Smectite)Smectite layersAcid Red 337 moleculesMineral-dye (electrostatic), Dye-dye (hydrophobic)Adsorption/Removal from solution ub.ro

Theoretical and Computational Chemistry Approaches to Acid Red 337

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

DFT is a widely used quantum mechanical method for studying the electronic structure of atoms, molecules, and condensed phases. It is particularly useful for calculating properties such as molecular geometry, vibrational frequencies, and electronic energy levels nmas.orgripublication.com. DFT calculations can provide detailed information about the distribution of electrons within a molecule, which is crucial for understanding its reactivity and interactions.

HOMO-LUMO Analysis and Electronic Transition Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. Their energies and spatial distribution are critical in determining a molecule's kinetic stability and chemical reactivity nih.gov. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is inversely related to a molecule's polarizability and is often associated with its chemical reactivity nih.gov. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity nih.gov.

DFT and time-dependent DFT (TD-DFT) calculations can be used to determine the energies of HOMO and LUMO and predict electronic transitions, which correspond to the absorption of light rsc.orgasianpubs.orgrsc.org. These predictions can be compared with experimental UV-Vis spectra to validate the computational models mdpi.com. Electronic transitions often involve the transfer of electron density between different parts of the molecule, such as from donor to acceptor groups nih.govrsc.orgrsc.org.

While specific DFT studies focusing solely on the HOMO-LUMO analysis and electronic transitions of Acid Red 337 were not extensively found in the search results, the principles of these methods are broadly applicable to azo dyes. Studies on other organic molecules demonstrate how DFT/TD-DFT can predict absorption spectra and the nature of electronic transitions asianpubs.orgrsc.orgmdpi.com. For instance, in studies on other organic compounds, HOMO-LUMO transitions have been shown to imply charge transfer within the molecule ripublication.comnih.govmdpi.com.

Vibrational Spectroscopy Predictions (FTIR, Raman)

DFT calculations can predict vibrational frequencies and intensities, which can be directly compared with experimental Fourier Transform Infrared (FTIR) and Raman spectra ripublication.comesisresearch.orgmdpi.comslideshare.net. This comparison aids in assigning observed spectral bands to specific molecular vibrations, providing detailed information about the molecular structure and bonding ripublication.comesisresearch.orgmdpi.com.

Computational studies on various organic molecules have shown good agreement between theoretically calculated and experimentally obtained FTIR and Raman spectra ripublication.comesisresearch.orgmdpi.comslideshare.net. These studies often involve calculating the potential energy distribution (PED) to understand the contribution of different internal coordinates to each vibrational mode esisresearch.orgmdpi.com. While direct computational studies on the vibrational spectra of Acid Red 337 were not found, the methodology is well-established for similar organic compounds.

Molecular Dynamics Simulations for Adsorption Dynamics and Interfacial Behavior

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, including adsorption processes and interfacial phenomena nih.govec-lyon.frohio.eduaalto.fi. MD simulations track the movement of atoms and molecules over time, providing insights into adsorption kinetics, mechanisms, and the behavior of molecules at interfaces nih.govec-lyon.frohio.eduaalto.fi.

MD simulations can be used to investigate the adsorption of dye molecules onto various surfaces, such as metal oxides or layered materials ec-lyon.fraalto.fi. These simulations can help elucidate the driving forces behind adsorption, including electrostatic interactions, van der Waals forces, and hydrogen bonding nih.govec-lyon.fraalto.fi. Studies on the adsorption of other molecules, such as fatty acids or peptides, on surfaces like iron-based materials or silica (B1680970), demonstrate the capability of MD simulations to model these complex interactions nih.govec-lyon.fraalto.fi. For example, MD simulations have been used to study the adsorption of fatty acids on iron-based surfaces, showing that adsorption occurs through the acid group ec-lyon.fr. They have also been used to study peptide adsorption on silica surfaces, highlighting the role of electrostatic interactions and hydrogen bonds nih.govaalto.fi.

While specific MD simulations focusing on the adsorption dynamics and interfacial behavior of Acid Red 337 were not found in the search results, the application of this method to study the adsorption of other dyes and organic molecules on various materials suggests its potential for investigating the interactions of Acid Red 337 with different interfaces.

Quantum Mechanical (QM) Calculations for Reaction Pathway Energetics

Quantum Mechanical (QM) calculations, often in conjunction with Molecular Mechanics (MM) methods (QM/MM), are used to study chemical reactions and determine the energetics of reaction pathways nih.govnih.govannualreviews.orgmdpi.comresearchgate.net. These methods can identify transition states and calculate activation energies, providing a detailed understanding of how a reaction proceeds nih.govnih.govannualreviews.orgmdpi.com.

QM/MM methods are particularly useful for studying reactions in complex environments, such as enzymatic reactions or reactions occurring at interfaces nih.govnih.govannualreviews.orgmdpi.com. By treating the reactive part of the system quantum mechanically and the rest of the system with a less computationally expensive molecular mechanics approach, QM/MM methods can provide accurate energy profiles for reaction pathways nih.govannualreviews.orgmdpi.comresearchgate.net.

Studies on enzymatic reactions and other chemical processes demonstrate the application of QM/MM calculations to determine reaction coordinates, transition states, and free energy profiles nih.govnih.govannualreviews.orgmdpi.com. For instance, QM/MM calculations have been used to investigate the hydrolysis of molecules catalyzed by enzymes, revealing detailed reaction mechanisms and energy barriers nih.govnih.gov.

Although specific QM calculations on the reaction pathway energetics of Acid Red 337 were not found, these methods are applicable to study the chemical transformations that Acid Red 337 might undergo, such as in degradation processes.

Modeling of Dye-Material Interactions and Intercalation Processes

Computational modeling can be used to study the interactions between dye molecules and various materials, including adsorption and intercalation processes ub.roacs.orgmdpi.com. Intercalation involves the insertion of molecules into the interlayer space of layered materials, such as clays (B1170129) or layered double hydroxides acs.orgmdpi.com.

Studies on the interaction of other acid dyes with materials like pillared clays or layered double hydroxides demonstrate the use of experimental techniques and modeling to understand the adsorption and intercalation mechanisms ub.roacs.orgmdpi.com. These studies often investigate the influence of material properties, dye structure, and solution conditions on the interaction ub.roacs.org. For example, research on the intercalation of methyl orange, another azo dye, into layered double hydroxides has explored different synthesis methods and analyzed adsorption properties acs.org. Studies on the adsorption of acid dyes onto pillared clays have investigated the interaction mechanisms, including electrostatic and hydrophobic interactions ub.ro.

While direct modeling studies of Acid Red 337's interaction and intercalation with specific materials were not found, the methodologies applied to other acid dyes and layered materials are relevant for investigating the behavior of Acid Red 337 in similar systems.

Development of Predictive Models for Degradation Pathways and By-product Formation

Computational methods can contribute to the development of predictive models for the degradation pathways of organic compounds and the formation of by-products researchgate.netmdpi.combiorxiv.orgmdpi.com. Understanding degradation mechanisms is crucial for assessing the environmental fate and potential toxicity of dyes like Acid Red 337.

Studies on the biodegradation of azo dyes by bacteria and fungi have identified various enzymes and metabolic pathways involved in the degradation process frontiersin.orgresearchgate.netbiorxiv.orgtandfonline.com. These studies often involve experimental analysis of degradation products to propose degradation pathways researchgate.netbiorxiv.org. Computational approaches, such as DFT calculations, can complement experimental studies by providing insights into the energetics and feasibility of proposed degradation steps and the stability of intermediates and by-products mdpi.com. For instance, DFT has been used to investigate the catalytic degradation mechanisms of polystyrene, identifying different pathways and products depending on the catalyst mdpi.com.

Research on the biodegradation of Acid Red 337 by bacterial isolates has indicated the involvement of reductive and oxidative enzymes researchgate.net. While detailed predictive models specifically for Acid Red 337's degradation pathways using computational chemistry were not extensively found, the combination of experimental observations and computational modeling is a promising approach for developing such models. Studies on the degradation of other azo dyes provide examples of how metabolic pathways and intermediate products can be identified researchgate.netbiorxiv.org.

Applications of Acid Red 337 in Scientific Research Methodologies

Utilization as a Model Dye for Environmental Remediation Studies

The recalcitrant and potentially hazardous nature of Acid Red 337 makes it an ideal candidate for studies focused on environmental cleanup and pollution control.

Researchers utilize Acid Red 337 to explore and optimize the biodegradation of azo dyes. A key area of investigation involves isolating and identifying microorganisms capable of breaking down this complex molecule. In one study, a bacterial strain isolated from textile wastewater was identified as Bacillus megaterium KY848339.1. This bacterium demonstrated a high capability for degrading Acid Red 337. The research optimized several factors to achieve maximum decolorization efficiency. Under optimal conditions—a pH of 7, an incubation temperature of 30°C, and a 10% wt./v inoculum size—the bacterium could remove 91% of Acid Red 337 at a concentration of 500 mg/L within 24 hours. Liquid Chromatography-Mass Spectrum (LC-MS) analysis confirmed the complete degradation of the parent dye molecule into smaller aliphatic compounds and carbon dioxide.

Table 1: Optimal Conditions for Acid Red 337 Degradation by Bacillus megaterium

ParameterOptimal ValueResult
Bacterial Strain Bacillus megaterium KY848339.1N/A
Initial Dye Concentration 500 mg/L91% removal
Inoculum Size 10% wt./v91% removal
pH 791% removal
Temperature 30°C91% removal
Incubation Time 24 hours91% removal

Acid Red 337 is frequently used to evaluate the performance of different materials as sorbents for dye removal from aqueous solutions. Studies have investigated its biosorption onto both unmodified and chemically modified biomass. For instance, the performance of nonviable Aspergillus oryzae biomass was assessed for removing Acid Red 337. The unmodified biomass showed a certain capacity for biosorption, but this was significantly enhanced by modifying the biomass with cetyldimethylethyl ammonium (B1175870) bromide (CDAB). Another study used the macroalga Enteromorpha prolifera as a biosorbent, determining its monolayer coverage capacity for Acid Red 337 to be 210.9 mg/g. These studies help in understanding the surface chemistry and potential of low-cost, biological materials for treating dye-laden wastewater.

Table 2: Biosorption Capacities of Various Sorbents for Acid Red 337

SorbentModificationBiosorption Capacity (mg/g)
Aspergillus oryzae UnmodifiedNot specified, but 1.66x lower than modified
Aspergillus oryzae CDAB-Modified280.39
Enteromorpha prolifera Unmodified210.9

Studies on Dye-Material Interactions and Dyeing Mechanisms

The compound is also instrumental in fundamental studies of dyeing processes, particularly concerning textile fibers.

To understand the rate and mechanism of dye uptake by fibers, researchers apply various kinetic models to experimental data. In the context of biosorption of Acid Red 337 onto Enteromorpha prolifera, the process was evaluated using the pseudo-second-order kinetic model. Adsorption isotherm models, including the Langmuir, Freundlich, and Redlich-Peterson models, were also applied to the equilibrium data. The findings indicated that the Redlich-Peterson model provided the best fit, suggesting a hybrid adsorption mechanism. Such modeling is crucial for optimizing dyeing conditions in the textile industry to ensure efficient dye uptake and minimize waste.

Research on the Effect of Dyes on Microbial Growth and Metabolism

While many studies focus on the breakdown of dyes by microbes, Acid Red 337 is also used in research to understand how dyes affect microbial life. The isolation of potent dye-degrading bacteria like Bacillus megaterium from environments heavily contaminated with textile wastewater inherently demonstrates that these organisms have adapted to not only survive but also thrive in the presence of such compounds. The ability of B. megaterium to use Acid Red 337 in its metabolic processes, ultimately breaking it down into simpler molecules like CO2, indicates a significant level of resistance and metabolic capability. This research is vital for developing robust microbial consortia for bioremediation, as the selected microorganisms must be able to maintain their metabolic activity under the potentially stressful conditions imposed by high concentrations of dyes.

Biological Staining in Microscopy for Cellular and Tissue Visualization

Following a comprehensive review of available scientific literature and chemical databases, there is currently no specific, documented evidence of Acid Red 337 being used as a biological stain for cellular and tissue visualization in microscopy. While the compound is classified as an acid dye and a fluorescent dye, its primary applications appear to be in the textile industry for dyeing materials such as nylon and silk.

Acid dyes, as a class, are utilized in histology to stain basic cellular components, such as the cytoplasm and connective tissue. The staining mechanism of these dyes is based on an ionic interaction between the anionic dye molecules and cationic groups on proteins within the tissue. Typically, acid dyes are used as counterstains in combination with a nuclear stain to provide contrast and allow for the visualization of different cellular structures.

Fluorescent dyes are also essential tools in modern microscopy, enabling the visualization of specific molecules and structures with high sensitivity and specificity. These dyes absorb light at a specific wavelength and emit it at a longer wavelength, allowing for the generation of high-contrast images.

Despite the chemical characteristics of Acid Red 337 suggesting potential utility as a biological stain, dedicated research articles, established staining protocols, or detailed findings demonstrating its application for visualizing cells or tissues could not be identified. Studies mentioning Acid Red 337 have predominantly focused on its use in the textile industry, its chemical properties, and its environmental degradation.

Therefore, a detailed discussion on the specific methodologies, research findings, and data tables related to the use of Acid Red 337 in biological staining for microscopy cannot be provided at this time due to the absence of relevant scientific research.

Future Research Directions and Emerging Paradigms for Acid Red 337 Studies

Integration of Multi-Omics Approaches in Biodegradation Research

Biodegradation by microorganisms, such as Bacillus megaterium, has shown promise in degrading Acid Red 337. alfa-chemistry.comtandfonline.com Bacillus megaterium has demonstrated the ability to remove a significant percentage of the dye under optimized conditions. alfa-chemistry.comtandfonline.com The degradation pathway involves the cleavage of the azo bond, leading to intermediate products that are further broken down into simpler aliphatic compounds and eventually carbon dioxide. alfa-chemistry.comalfa-chemistry.com

Future research can benefit significantly from integrating multi-omics approaches, such as genomics, transcriptomics, and metabolomics, to gain a comprehensive understanding of the microbial degradation of Acid Red 337. Multi-omics technologies provide new avenues for elucidating the degradation mechanisms of organic contaminants. frontiersin.org Transcriptomics can help identify the key genes and principles governing microbial pollutant degradation, while metabolomics offers crucial information about related metabolic pathways and their changes during the biodegradation process. frontiersin.org Analyzing transcriptome and metabolome data together can provide a systematic understanding of how microorganisms degrade and adapt to dyes like Acid Red 337. frontiersin.org

For instance, studies on the biodegradation of other compounds using multi-omics have revealed changes in intracellular metabolites and identified differentially expressed genes involved in transmembrane transport, antioxidant response, and degradation pathways. frontiersin.org Applying such integrated approaches to Acid Red 337 biodegradation by strains like Bacillus megaterium could reveal novel enzymes, metabolic routes, and regulatory networks involved in the process, paving the way for enhancing biodegradation efficiency through genetic or metabolic engineering.

An example of biodegradation performance by Bacillus megaterium is shown below:

ParameterValue
Initial Dye Concentration500 mg/L
Inoculum Size10% wt./v
Solution pH7
Incubation Temperature30°C
Decolorization within 24h91%
Color Removal within 10 days98.9%

Data Source: Ewida et al., 2019 alfa-chemistry.comtandfonline.com

Advanced Materials Design for Enhanced Dye Removal and Recovery

Adsorption has been explored as a method for Acid Red 337 removal using various materials, including mesoporous silica (B1680970) and chitosan (B1678972)/gelatin composite microspheres. alfa-chemistry.comresearchgate.netiwaponline.com Mesoporous silica synthesized from natural clay has shown discoloration efficiency, removing color, TOC, and COD from textile wastewater containing Acid Red 337. alfa-chemistry.comresearchgate.net The adsorption mechanism can involve electrostatic interactions at acidic pH. alfa-chemistry.com Amphoteric chitosan/gelatin composite microspheres have also demonstrated high adsorption capacity for Acid Red 337, with the process following pseudo-second-order kinetics, suggesting chemisorption. iwaponline.com These microspheres exhibit pH-dependent adsorption, with higher capacity observed at lower pH values. iwaponline.com

Future research should focus on designing advanced materials with tailored properties for enhanced Acid Red 337 removal and, importantly, recovery for potential reuse or further treatment. This includes developing novel adsorbents with higher capacity, selectivity, and faster kinetics. Research could explore:

Nanomaterials: Investigating the use of nanoparticles, nanofibers, or nanocomposites with modified surfaces for improved adsorption efficiency and potentially catalytic degradation.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Designing porous materials with specific pore sizes and functional groups to selectively capture Acid Red 337 molecules.

Stimuli-Responsive Materials: Developing materials that can release the adsorbed dye upon exposure to a specific stimulus (e.g., pH change, temperature, light), facilitating dye recovery and adsorbent regeneration.

Hybrid Materials: Combining the advantages of different materials, such as integrating magnetic nanoparticles for easy separation of the adsorbent after dye removal.

Adsorption capacity data for different materials could be presented in future studies as follows:

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Reference
Mesoporous Silica- (Discoloration % reported) alfa-chemistry.comresearchgate.net
Amphoteric Chitosan/Gelatin Microspheres748.50 iwaponline.com

Note: The mesoporous silica study reported discoloration percentages rather than maximum adsorption capacity in mg/g.

In Silico Screening and Predictive Modeling for Sustainable Dye Chemistry

In silico methods, including molecular modeling, quantitative structure-activity relationships (QSAR), and molecular docking, offer powerful tools for predicting the environmental fate, toxicity, and degradation pathways of dyes like Acid Red 337 without extensive experimental work. mdpi.comnih.govnih.govrsc.org These approaches can accelerate the design of more sustainable dyes and treatment processes.

Future research should leverage in silico techniques for:

Predicting Biodegradability: Developing predictive models based on the chemical structure of Acid Red 337 and its potential transformation products to assess their susceptibility to microbial degradation.

Designing Degrading Enzymes: Using computational approaches to design or engineer enzymes with enhanced activity and specificity for the cleavage of the azo bond in Acid Red 337.

Screening for Effective Adsorbents: Employing in silico screening of large databases of materials to identify potential high-performance adsorbents for Acid Red 337 removal based on predicted binding affinities and interactions.

Modeling Degradation Pathways: Simulating potential chemical and biological degradation pathways to understand the transformation products formed and assess their potential environmental impact.

In silico studies have been successfully applied in other areas, such as predicting the binding affinities of compounds to proteins or screening large chemical databases for potential drug candidates. mdpi.comnih.govrsc.org Applying similar methodologies to Acid Red 337 can guide experimental efforts and prioritize research directions.

An example of data that could be generated from in silico studies is the predicted binding affinity of Acid Red 337 to a potential degrading enzyme:

MoleculePredicted Binding Affinity (kcal/mol)
Acid Red 337[Value from future in silico study]
[Intermediate 1][Value from future in silico study]
[Intermediate 2][Value from future in silico study]

Development of Novel Analytical Probes for Real-time Monitoring of Dye Transformation

Real-time monitoring of Acid Red 337 concentration and its transformation products during treatment processes is essential for optimizing efficiency and understanding degradation kinetics. Traditional analytical methods often require sampling and off-line analysis. mdpi.com

Future research should focus on developing novel analytical probes and sensors for real-time, in situ monitoring of Acid Red 337 and its degradation intermediates in complex matrices like wastewater. This could involve:

Fluorescent Probes: Designing probes that exhibit changes in fluorescence intensity or wavelength upon binding to Acid Red 337 or its specific degradation products. mdpi.commdpi.com

Electrochemical Sensors: Developing electrochemical sensors that can detect the presence and concentration of the dye or its transformation products based on their redox properties.

Surface-Enhanced Raman Scattering (SERS) Probes: Utilizing SERS-active nanomaterials functionalized to selectively capture and detect Acid Red 337 or its intermediates with high sensitivity. mdpi.com

Integration with Spectroscopic Techniques: Developing in-line or on-line systems integrating techniques like UV/Vis or mass spectrometry with flow cells and advanced data analysis for continuous monitoring. mdpi.comresearchgate.net

Advances in analytical probe development in other fields, such as monitoring biological processes or detecting specific biomarkers, demonstrate the potential for similar advancements in environmental monitoring of dyes. mdpi.commdpi.com

A potential data table from research in this area could show the performance characteristics of a novel analytical probe:

Probe CharacteristicValue
AnalyteAcid Red 337
Detection Limit[Value from future research]
Response Time[Value from future research]
Selectivity[Specificity data from research]
Matrix Effects[Data on interference]

Q & A

Q. What ethical guidelines govern the reporting of synthetic methodologies and toxicological data for Acid Red 337 in academic publications?

  • Methodological Answer : Disclose all conflicts of interest (e.g., industry funding). Follow ARRIVE guidelines for animal studies and CONSORT for clinical data. Provide raw NMR/HPLC chromatograms in supplementary files. For negative results (e.g., non-carcinogenicity), ensure equal prominence to avoid "file drawer" bias. Cite prior work comprehensively to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.